

Sabizabulin Hydrochloride vs. Docetaxel: A Comparative Guide on Side Effect Profiles

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Compound of Interest

Compound Name: Sabizabulin hydrochloride

Cat. No.: B15566203

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of **sabizabulin hydrochloride**, an investigational oral cytoskeleton disruptor, and docetaxel, a well-established intravenous taxane chemotherapy. The information is based on available clinical trial data to assist researchers and drug development professionals in understanding the distinct safety profiles of these two microtubule-targeting agents.

Executive Summary

Sabizabulin hydrochloride and docetaxel both target microtubules, a critical component in cell division, but exhibit notably different side effect profiles based on current clinical data. Sabizabulin, from its Phase Ib/II clinical trial in metastatic castration-resistant prostate cancer (mCRPC), has demonstrated a favorable safety profile characterized primarily by mild to moderate gastrointestinal side effects and a lack of significant myelosuppression or neurotoxicity.^{[1][2][3][4][5]} In contrast, docetaxel's use is associated with a higher incidence of hematological toxicities, such as neutropenia, as well as alopecia, neurotoxicity, and fluid retention.^{[6][7]}

Data Presentation: Adverse Events

The following tables summarize the incidence of common adverse events observed in clinical trials for **sabizabulin hydrochloride** and docetaxel in patients with metastatic castration-resistant prostate cancer. It is important to note that these data are from separate studies and

not from a head-to-head comparison. The ongoing Phase III VERACITY trial (NCT04844749) will provide more direct comparative data upon completion.[4][8][9][10]

Table 1: Adverse Events for **Sabizabulin Hydrochloride** (63 mg/day) in mCRPC (Phase Ib/II Study, n=55)[1][2]

Adverse Event	All Grades (%)	Grade ≥3 (%)
Diarrhea	59%	7.4%
Fatigue	33%	5.6%
Nausea	31.5%	-
Alanine Aminotransferase (ALT) Elevation	>10% (not specified)	5.6%
Aspartate Aminotransferase (AST) Elevation	>10% (not specified)	3.7%
Vomiting	Not specified	-
Decreased Appetite	>10% (not specified)	-
Neurotoxicity	Not Observed	Not Observed
Neutropenia	Not Observed	Not Observed

Table 2: Adverse Events for Docetaxel (75 mg/m² every 3 weeks) plus Prednisone in mCRPC (TAX 327 Study)[6]

Adverse Event	All Grades (%)	Grade 3/4 (%)
Alopecia	Commonly Observed	-
Fatigue	Commonly Observed	-
Nausea	Commonly Observed	-
Neutropenia	-	32%
Diarrhea	-	-
Sensory Neuropathy	-	-
Fluid Retention	-	-

Experimental Protocols

Sabizabulin Hydrochloride: Phase Ib/II Study (NCT03752099)

This study was designed to determine the maximum tolerated dose (MTD) and preliminary efficacy of sabizabulin in men with mCRPC who had progressed on at least one androgen receptor-targeting agent.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[11\]](#)

- Study Design: The Phase Ib portion utilized a 3+3 dose-escalation design with oral sabizabulin administered daily.[\[1\]](#)[\[11\]](#) The Phase II portion expanded the cohort at the recommended Phase II dose (RP2D) of 63 mg daily.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Patient Population: Men with mCRPC with evidence of disease progression after treatment with at least one novel androgen receptor-targeting agent.[\[1\]](#)[\[11\]](#) Patients in the Phase II portion were chemotherapy-naïve.[\[1\]](#)
- Adverse Event Monitoring: Toxicities were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[\[12\]](#) Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.

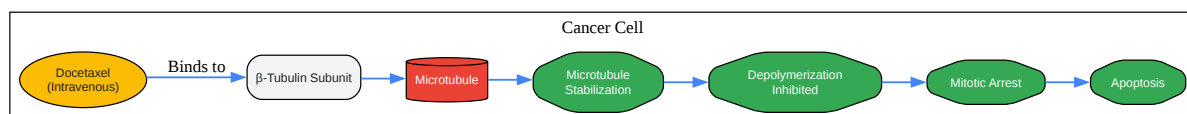
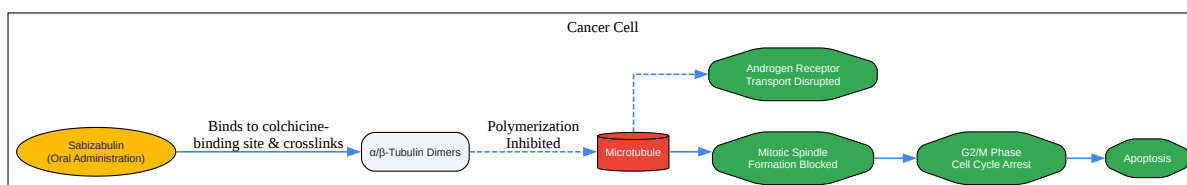
Docetaxel: TAX 327 Study

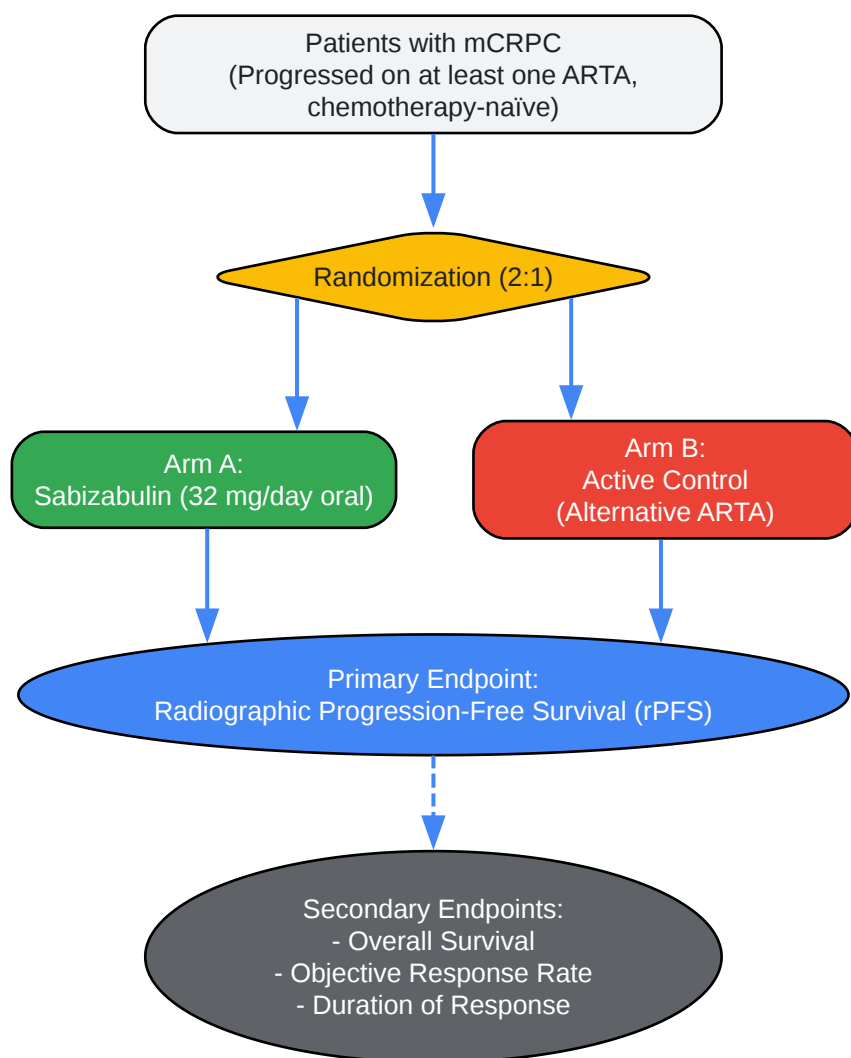
The TAX 327 trial was a pivotal Phase III study that established docetaxel as a standard of care for men with mCRPC.[6][12][13][14][15]

- Study Design: A multicenter, randomized, open-label trial comparing three arms: docetaxel administered every three weeks, docetaxel administered weekly, and mitoxantrone plus prednisone.[14]
- Patient Population: Men with mCRPC.
- Adverse Event Monitoring: Adverse events were assessed using the National Cancer Institute Common Toxicity Criteria (version 2).[12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows





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